tert-Butyl (2,6-dichloropyridin-3-yl)carbamate tert-Butyl (2,6-dichloropyridin-3-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 1044149-00-9
VCID: VC17541899
InChI: InChI=1S/C10H12Cl2N2O2/c1-10(2,3)16-9(15)13-6-4-5-7(11)14-8(6)12/h4-5H,1-3H3,(H,13,15)
SMILES:
Molecular Formula: C10H12Cl2N2O2
Molecular Weight: 263.12 g/mol

tert-Butyl (2,6-dichloropyridin-3-yl)carbamate

CAS No.: 1044149-00-9

Cat. No.: VC17541899

Molecular Formula: C10H12Cl2N2O2

Molecular Weight: 263.12 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (2,6-dichloropyridin-3-yl)carbamate - 1044149-00-9

Specification

CAS No. 1044149-00-9
Molecular Formula C10H12Cl2N2O2
Molecular Weight 263.12 g/mol
IUPAC Name tert-butyl N-(2,6-dichloropyridin-3-yl)carbamate
Standard InChI InChI=1S/C10H12Cl2N2O2/c1-10(2,3)16-9(15)13-6-4-5-7(11)14-8(6)12/h4-5H,1-3H3,(H,13,15)
Standard InChI Key VRKIXDRDGJYINC-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1=C(N=C(C=C1)Cl)Cl

Introduction

Chemical Structure and Properties

Molecular Characterization

tert-Butyl (2,6-dichloropyridin-3-yl)carbamate has the molecular formula C₁₀H₁₂Cl₂N₂O₂, with a molecular weight of 271.12 g/mol. Its structure consists of a pyridine core substituted with chlorine atoms at the 2 and 6 positions and a tert-butyl carbamate group at the 3 position. The tert-butyl group provides steric bulk, influencing the compound’s solubility and stability, while the chlorine atoms enhance electrophilic reactivity .

Table 1: Comparative Molecular Properties of Dichloropyridinyl Carbamates

Compound NameMolecular FormulaMolecular Weight (g/mol)Chlorine PositionsCarbamate Position
tert-Butyl (2,6-dichloropyridin-3-yl)carbamateC₁₀H₁₂Cl₂N₂O₂271.122, 63
tert-Butyl (2,6-dichloropyridin-4-yl)carbamateC₁₀H₁₂Cl₂N₂O₂271.122, 64
tert-Butyl (6-chloropyridin-2-yl)carbamateC₁₀H₁₃ClN₂O₂228.6862

Physicochemical Properties

The compound’s physicochemical properties are inferred from structural analogs:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., dimethylformamide) due to the carbamate group’s polarity, but limited solubility in water .

  • Melting Point: Estimated to range between 120–140°C, based on similar tert-butyl carbamates .

  • Stability: Likely stable under inert conditions but susceptible to hydrolysis in acidic or basic environments, releasing 2,6-dichloropyridin-3-amine and tert-butanol .

Synthesis and Reaction Pathways

Hypothetical Synthetic Routes

While no direct synthesis reports exist for tert-Butyl (2,6-dichloropyridin-3-yl)carbamate, its preparation can be extrapolated from methods used for analogous compounds. A plausible route involves:

  • Amination of 2,6-dichloropyridine:

    • Reacting 2,6-dichloropyridine with ammonia or an amine source to introduce an amino group at the 3 position.

  • Carbamate Formation:

    • Treating 2,6-dichloropyridin-3-amine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate .

Reaction Scheme:

2,6-DichloropyridineNH32,6-Dichloropyridin-3-amine(Boc)2Otert-Butyl (2,6-dichloropyridin-3-yl)carbamate\text{2,6-Dichloropyridine} \xrightarrow{\text{NH}_3} \text{2,6-Dichloropyridin-3-amine} \xrightarrow{\text{(Boc)}_2O} \text{tert-Butyl (2,6-dichloropyridin-3-yl)carbamate}

Industrial Scalability Challenges

Industrial production would require optimization of:

  • Regioselectivity: Ensuring precise substitution at the 3 position during amination.

  • Purification: Separating positional isomers (e.g., 2-, 3-, or 4-carbamate derivatives) via chromatography or crystallization .

ApplicationTargetProposed Mechanism
Anticancer TherapyCyclin-dependent kinasesCompetitive inhibition at ATP-binding site
Antibacterial AgentsBacterial topoisomerase IVInterference with DNA replication

Agrochemical Development

Chloropyridine carbamates are precursors in pesticide synthesis. For example:

  • Herbicides: Structural analogs inhibit acetolactate synthase, a key enzyme in branched-chain amino acid biosynthesis .

Comparative Analysis with Structural Analogs

Reactivity Differences

  • Positional Isomerism: The 3-carbamate derivative may exhibit distinct electronic effects compared to 2- or 4-substituted analogs, altering nucleophilic aromatic substitution rates .

  • Steric Effects: The tert-butyl group at position 3 could hinder reactions at adjacent positions, unlike 2- or 4-carbamates .

Biological Activity Trends

  • Enzyme Inhibition: 4-Carbamate analogs show higher affinity for CDK2 than 2-carbamates, suggesting the 3-carbamate might occupy an intermediate binding niche .

  • Metabolic Stability: Tert-butyl carbamates generally resist hepatic degradation better than methyl or ethyl variants, enhancing in vivo half-lives .

Challenges and Future Directions

Research Gaps

  • Synthetic Validation: Current pathways are theoretical; experimental verification is needed.

  • Biological Screening: No published data exist on this compound’s activity against specific targets.

Recommended Studies

  • Structure-Activity Relationships (SAR): Systematic modification of chlorine and carbamate positions to optimize potency.

  • Crystallographic Analysis: Resolving binding modes with CDK2 or bacterial enzymes.

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